

# Physical and chemical properties of Methyl 4-fluorocinnamate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 4-fluorocinnamate

Cat. No.: B1149809

[Get Quote](#)

## An In-Depth Technical Guide to Methyl 4-fluorocinnamate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-fluorocinnamate** is a fluorinated derivative of cinnamic acid, a naturally occurring aromatic compound. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for biological activity.<sup>[1]</sup> This compound serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty polymers.<sup>[1]</sup> Its unique aromatic profile and stability also make it a valuable ingredient in the fragrance and cosmetics industries.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-fluorocinnamate**, along with experimental protocols and an exploration of its potential biological relevance based on related compounds.

## Physicochemical Properties

The core physical and chemical characteristics of **Methyl 4-fluorocinnamate** are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

## Identifiers and General Properties

| Property          | Value                                          | Reference(s)                            |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 96426-60-7                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 180.18 g/mol                                   | <a href="#">[3]</a>                     |
| Appearance        | White to off-white solid/powder to crystal     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Storage           | Store at 0-8°C, in a dry place                 | <a href="#">[2]</a> <a href="#">[4]</a> |

## Quantitative Physical Data

| Property      | Value                                      | Reference(s)        |
|---------------|--------------------------------------------|---------------------|
| Melting Point | 45-49 °C (lit.)                            | <a href="#">[3]</a> |
| Boiling Point | 251.7 ± 15.0 °C (Predicted)                | <a href="#">[4]</a> |
| Density       | 1.165 ± 0.06 g/cm <sup>3</sup> (Predicted) | <a href="#">[4]</a> |
| Flash Point   | > 110 °C (> 230 °F)                        | <a href="#">[4]</a> |

Note: Boiling point and density are predicted values and should be considered as estimates.

## Solubility

While specific quantitative solubility data for **Methyl 4-fluorocinnamate** is limited, general solubility information for similar compounds like methyl cinnamate suggests it is likely soluble in organic solvents such as methanol, ethanol, diethyl ether, chloroform, and dimethyl sulfoxide (DMSO), and insoluble in water.[\[5\]](#)[\[6\]](#)

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Methyl 4-fluorocinnamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for **Methyl 4-fluorocinnamate** are consistent with its structure, showing characteristic peaks for the aromatic, vinylic, and methyl protons.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

| Peak Assignment             | Chemical Shift ( $\delta$ ) in ppm                |
|-----------------------------|---------------------------------------------------|
| Carbonyl (C=O)              | 167.2                                             |
| Vinylic CH                  | 143.4, 118.4                                      |
| Aromatic C-F                | 164.2 (d, $J = 251.5$ Hz)                         |
| Aromatic CH                 | 129.3 (d, $J = 8.6$ Hz), 116.2 (d, $J = 22.0$ Hz) |
| Aromatic C                  | 132.9                                             |
| Methoxy (OCH <sub>3</sub> ) | 51.8                                              |

Note: The provided <sup>13</sup>C NMR data is a composite from sources discussing similar compounds and general principles. The coupling constant (J) for the C-F bond is a characteristic feature.

## Infrared (IR) Spectroscopy

An IR spectrum of **Methyl 4-fluorocinnamate** would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not found, the expected key peaks based on its structure would be:

- $\sim 1710$ - $1730$  cm $^{-1}$ : C=O stretch of the ester.
- $\sim 1635$  cm $^{-1}$ : C=C stretch of the alkene.
- $\sim 1600$ ,  $1500$  cm $^{-1}$ : C=C stretches of the aromatic ring.
- $\sim 1250$ - $1000$  cm $^{-1}$ : C-O stretch of the ester and C-F stretch.

## Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **Methyl 4-fluorocinnamate**. The molecular ion peak ( $M^+$ ) would be expected at  $m/z$  180.18. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH<sub>3</sub>) or the entire ester group.

## Experimental Protocols

Detailed experimental procedures are critical for the synthesis and analysis of **Methyl 4-fluorocinnamate**.

### Synthesis of Methyl 4-fluorocinnamate

Two common methods for the synthesis of cinnamic acid esters are Fischer-Speier esterification and the Heck reaction.

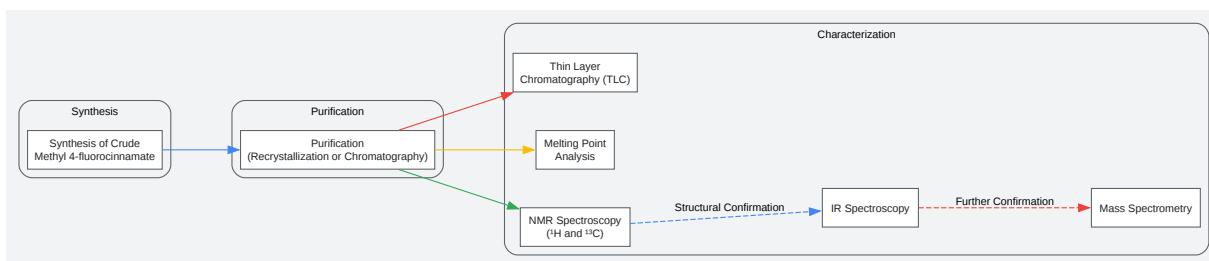
#### 4.1.1. Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

- Reaction: 4-fluorocinnamic acid + Methanol --(H<sup>+</sup> catalyst)--> **Methyl 4-fluorocinnamate** + Water
- Detailed Protocol:
  - To a solution of 4-fluorocinnamic acid (1 equivalent) in an excess of methanol (which also acts as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[7][8][9]
  - Reflux the reaction mixture for 1-10 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
  - After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
  - Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
  - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 4-fluorocinnamate**.

#### 4.1.2. Heck Reaction


The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[\[10\]](#)

- Reaction: 4-Fluoro-iodobenzene + Methyl acrylate --(Pd catalyst, base)--> **Methyl 4-fluorocinnamate**
- Detailed Protocol:
  - To a reaction vessel, add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{PdCl}_2(\text{PPh}_3)_2$ ), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate).[\[10\]](#)[\[11\]](#)
  - Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
  - Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 140 °C.
  - Monitor the reaction progress by TLC or GC-MS.
  - Upon completion, cool the reaction mixture and filter to remove the catalyst.
  - Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
  - Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
  - Concentrate the organic layer under reduced pressure.

- Purify the crude product by column chromatography to yield **Methyl 4-fluorocinnamate**.

## Characterization Workflow

A typical workflow for the characterization of the synthesized **Methyl 4-fluorocinnamate** is outlined below.



[Click to download full resolution via product page](#)

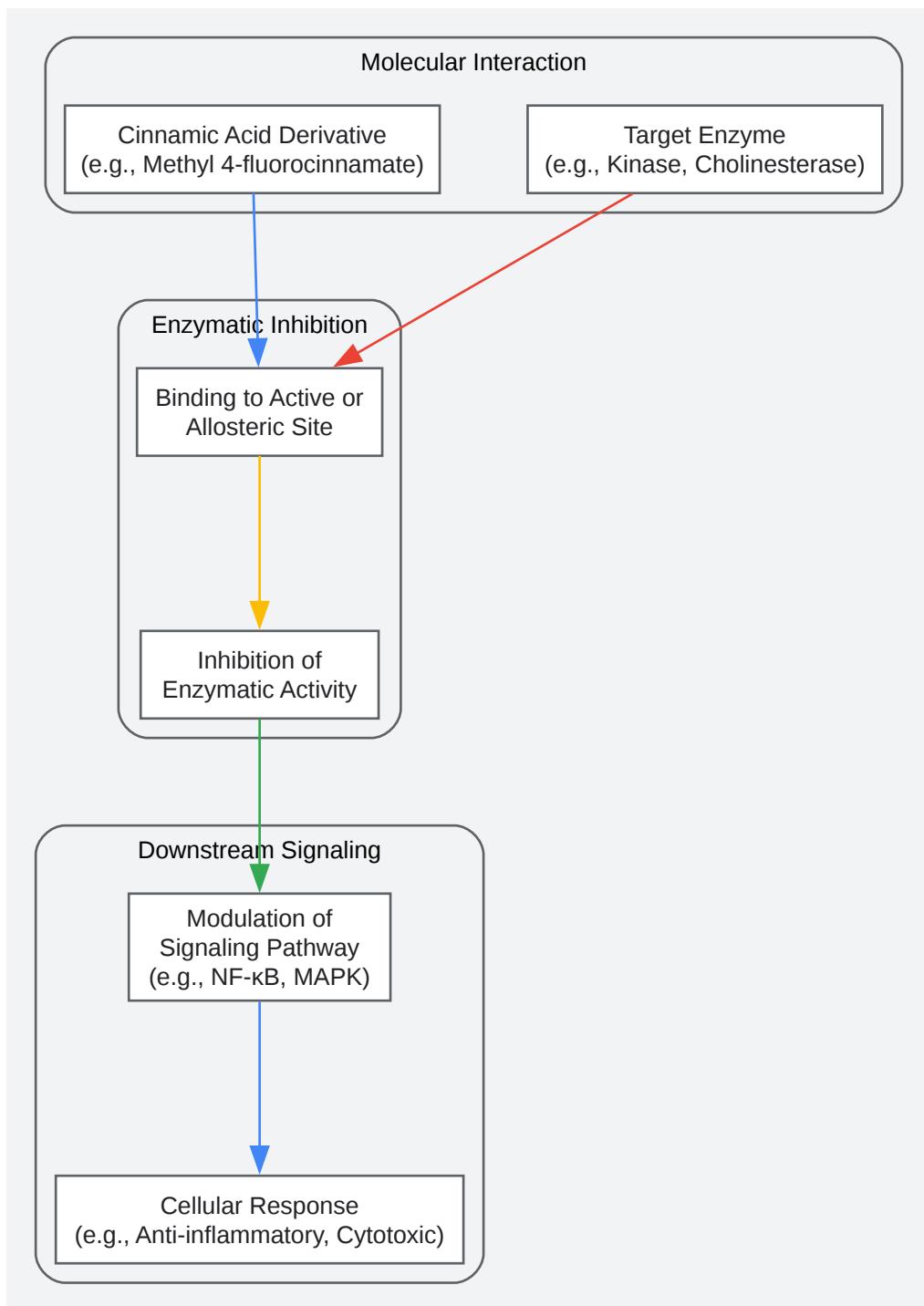
Caption: Experimental workflow for the synthesis and characterization of **Methyl 4-fluorocinnamate**.

## Reactivity and Potential Biological Activity

The presence of the fluorine atom at the para-position of the phenyl ring enhances the electrophilicity of the aromatic ring and influences the reactivity of the entire molecule.<sup>[1]</sup> This can lead to altered reaction kinetics and potentially unique biological activities compared to its non-fluorinated counterpart.

## General Reactivity

- Enhanced Electrophilicity: The electron-withdrawing nature of fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.


- Stability: The C-F bond is very strong, contributing to the overall stability of the molecule.[1]
- Ester Group Reactivity: The ester functional group can undergo typical reactions such as hydrolysis (to 4-fluorocinnamic acid), transesterification, and reduction.

## Biological Activity of Cinnamic Acid Derivatives (General)

While specific studies on the signaling pathways affected by **Methyl 4-fluorocinnamate** are not readily available, research on cinnamic acid and its derivatives has revealed a broad range of biological activities.[12][13][14] These compounds are known to interact with various biological targets and influence several signaling pathways.

- Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and protein kinases.[7][14][15] The mechanism of inhibition can be competitive, non-competitive, or mixed-type.[16] The introduction of fluorine can enhance binding affinity to enzyme active sites.[16]
- Antimicrobial Activity: Many cinnamic acid derivatives exhibit antibacterial and antifungal properties, potentially by disrupting cell membrane integrity.[12]
- Anti-inflammatory Effects: Some derivatives have been shown to exert anti-inflammatory effects, in some cases through the inhibition of the NF-κB signaling pathway.[12]
- Anticancer Properties: Certain cinnamic acid derivatives have demonstrated cytotoxic effects on cancer cell lines and can induce apoptosis.[14]
- Modulation of Signaling Pathways: Studies on related compounds suggest potential involvement in pathways such as PKA and p38-MAPK.[2]

The following diagram illustrates a generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors. It is important to note that this is a conceptual representation and not specific to **Methyl 4-fluorocinnamate**.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors.

## Applications

**Methyl 4-fluorocinnamate** is a valuable compound with a range of current and potential applications:

- Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][2]
- Cosmetic Applications: It is used in cosmetic formulations as a skin-conditioning agent, contributing to enhanced texture and absorption in skincare products.[2]
- Polymer Chemistry: The compound is employed in the formulation of specialty polymers, where the fluorine substitution can impart improved thermal stability and mechanical properties.[1]
- Aromatic Compounds: It is used in the production of aromatic compounds, contributing unique scent profiles to the flavor and fragrance industry.[1]
- Organic Synthesis: Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules.[1]

## Conclusion

**Methyl 4-fluorocinnamate** is a fluorinated cinnamic acid ester with well-defined physicochemical properties and significant potential in various scientific and industrial fields. Its synthesis is achievable through established organic reactions, and its structure can be readily confirmed by standard spectroscopic techniques. While specific biological signaling pathways involving this compound are yet to be fully elucidated, the broader class of cinnamic acid derivatives exhibits a wide range of biological activities, suggesting that **Methyl 4-fluorocinnamate** may hold promise as a lead compound in drug discovery and development. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 4-fluorocinnamate, predominantly trans 97 96426-60-7 [sigmaaldrich.com]
- 4. 96426-60-7 CAS MSDS (METHYL 4-FLUOROCINNAMATE 97% PREDOMIN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 15. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 4-fluorocinnamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149809#physical-and-chemical-properties-of-methyl-4-fluorocinnamate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)